1-(3-Iodopropyl)-4-methylpiperazine
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Overview
Description
1-(3-Iodopropyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of an iodopropyl group attached to the nitrogen atom of a 4-methylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodopropyl)-4-methylpiperazine typically involves the alkylation of 4-methylpiperazine with 1,3-diiodopropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Dissolve 4-methylpiperazine in an appropriate solvent, such as acetonitrile or toluene.
Step 2: Add 1,3-diiodopropane to the reaction mixture.
Step 3: Heat the mixture to a specific temperature (e.g., 80-100°C) and maintain it for a certain period (e.g., 12-24 hours).
Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodopropyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The iodopropyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodopropyl group can lead to the formation of propyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of propyl derivatives.
Scientific Research Applications
1-(3-Iodopropyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: It serves as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodopropyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodopropyl group can facilitate binding to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular responses.
Comparison with Similar Compounds
1-(3-Iodopropyl)piperazine: Lacks the methyl group on the piperazine ring.
4-Methylpiperazine: Lacks the iodopropyl group.
1-(3-Chloropropyl)-4-methylpiperazine: Contains a chloropropyl group instead of an iodopropyl group.
Uniqueness: 1-(3-Iodopropyl)-4-methylpiperazine is unique due to the presence of both the iodopropyl and methyl groups, which confer distinct chemical and biological properties. The iodopropyl group enhances its reactivity in substitution reactions, while the methyl group influences its pharmacokinetic profile.
Properties
Molecular Formula |
C8H17IN2 |
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Molecular Weight |
268.14 g/mol |
IUPAC Name |
1-(3-iodopropyl)-4-methylpiperazine |
InChI |
InChI=1S/C8H17IN2/c1-10-5-7-11(8-6-10)4-2-3-9/h2-8H2,1H3 |
InChI Key |
HRISEXFACQPERY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCI |
Origin of Product |
United States |
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